molecular formula C12H12N2O4 B11726709 3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid

3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11726709
M. Wt: 248.23 g/mol
InChI Key: BLZKIXNZGXLIKB-UHFFFAOYSA-N
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Description

3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid, also known as (2E)-3-(4-acetamidophenyl)prop-2-enoic acid, is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a propenoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 4-acetamidophenyl isocyanate with acrylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

4-(4-acetamidoanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12N2O4/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(17)18/h2-7H,1H3,(H,13,15)(H,14,16)(H,17,18)

InChI Key

BLZKIXNZGXLIKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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